molecular formula C9H18N2O3 B6259592 2-[(ethylcarbamoyl)amino]hexanoic acid CAS No. 1485730-02-6

2-[(ethylcarbamoyl)amino]hexanoic acid

Cat. No.: B6259592
CAS No.: 1485730-02-6
M. Wt: 202.3
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Description

2-[(Ethylcarbamoyl)amino]hexanoic acid is a substituted hexanoic acid derivative featuring an ethylcarbamoyl group attached to the amino moiety at the second carbon of the hexanoic acid backbone. According to IUPAC nomenclature rules (), such monoamides of dicarboxylic acids are designated as carbamoyl derivatives. Its structure can be represented as: CH3(CH2)3CH(NH-CO-NH-C2H5)COOH.

This compound belongs to a broader class of amino acid derivatives, where modifications at the α-position (carbon-2) influence physicochemical properties and biological activity.

Properties

CAS No.

1485730-02-6

Molecular Formula

C9H18N2O3

Molecular Weight

202.3

Purity

75

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(ethylcarbamoyl)amino]hexanoic acid typically involves the reaction of hexanoic acid derivatives with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylcarbamoyl)amino]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

Scientific Research Applications

2-[(Ethylcarbamoyl)amino]hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(ethylcarbamoyl)amino]hexanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes that bind to its structure, affecting biochemical pathways and cellular processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogues and their distinguishing features:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
2-[(Ethylcarbamoyl)amino]hexanoic acid Ethylcarbamoyl at C2 C9H17N2O3 201.25 Moderate solubility, potential enzyme modulation
2-[(1-Adamantylcarbonyl)amino]hexanoic acid Bulky adamantylcarbonyl at C2 C17H27NO3 293.40 High lipophilicity, likely CNS-targeting
2-(Benzoylamino)-6-[(1,3-dioxo-2H-isoindol-2-yl)amino]hexanoic acid Benzoyl and isoindolyl groups at C2/C6 C21H21N3O5 395.41 Aromatic interactions, protease inhibition potential
6-Amino-2-({6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoyl}amino)hexanoic acid Phenylpropyl and dual amino groups C23H37N5O6 487.57 Peptidomimetic design, ACE inhibitor analogues
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid Borono and piperidinylethyl at C2/C6 C13H26BNO4 283.17 Arginase inhibition, ischemia-reperfusion therapy
Key Observations:
  • Lipophilicity : The adamantyl derivative (293.40 g/mol) exhibits higher lipophilicity than the ethylcarbamoyl analogue (201.25 g/mol), which may enhance blood-brain barrier penetration .
  • Bioactivity: Borono-containing analogues (e.g., ) demonstrate potent arginase inhibition (IC50 < 100 nM) due to boronic acid’s electrophilic interaction with catalytic metal ions . In contrast, the ethylcarbamoyl group’s hydrogen-bonding capability may favor substrate mimicry in proteases or transporters.
  • Synthetic Complexity: Piperidinyl- and adamantyl-substituted compounds require multi-step enantioselective syntheses (e.g., Williams’ oxazinone intermediates in ), whereas ethylcarbamoyl derivatives can be synthesized via simpler carbamoylation reactions .

Pharmacological and Functional Differences

  • Enzyme Inhibition: The borono-piperidinyl compound () reduces infarct size in rat models of myocardial ischemia-reperfusion injury (MI/RI) by >50%, attributed to arginase I/II inhibition . Ethylcarbamoyl derivatives lack direct evidence of this activity but may modulate other enzymes (e.g., ACE-like targets in ).
  • Thermodynamic Stability : Adamantyl and isoindolyl groups () introduce steric hindrance, increasing metabolic stability but reducing conformational flexibility.

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